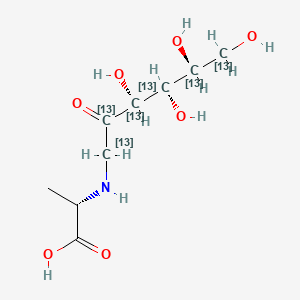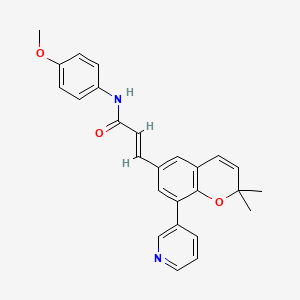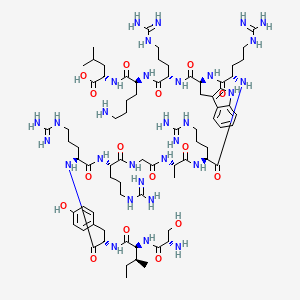![molecular formula C10H14N2O4 B12369143 1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12369143.png)
1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,3-diazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sanilvudine can be synthesized through various methods. One common route involves the protection of (S)-(+)-gamma-(hydroxymethyl)-gamma-butyrolactone with tert-butyldiphenylsilyl chloride to form an ether derivative. This is followed by conversion to a seleno derivative using lithium hexamethyldisilazide and trimethylchlorosilane in tetrahydrofuran, and subsequent reaction with phenylselenylbromide . Reduction with diisobutylaluminum hydride in toluene and acetylation yields an intermediate, which is then reacted with thymine and trimethylsilyltriflate in dichloroethane to afford the final product .
Industrial Production Methods: Industrial production of sanilvudine typically involves large-scale synthesis using similar routes as described above, with optimization for yield and purity. The process includes protection and deprotection steps, selective reductions, and coupling reactions under controlled conditions to ensure high efficiency and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions: Sanilvudine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can be performed using agents like diisobutylaluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nucleoside moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in pyridine.
Reduction: Diisobutylaluminum hydride in toluene.
Substitution: Trimethylsilyltriflate in dichloroethane.
Major Products: The major products formed from these reactions include various protected and deprotected intermediates, as well as the final active pharmaceutical ingredient, sanilvudine .
Aplicaciones Científicas De Investigación
Sanilvudine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of nucleoside analogs and their synthesis.
Biology: Employed in research on viral replication mechanisms and the development of antiviral therapies.
Industry: Utilized in the pharmaceutical industry for the production of antiretroviral medications.
Mecanismo De Acción
Sanilvudine exerts its effects by inhibiting the activity of the HIV-1 reverse transcriptase enzyme. It is phosphorylated to active metabolites that compete for incorporation into viral DNA. These metabolites act as chain terminators of DNA synthesis, preventing the formation of the 5’ to 3’ phosphodiester linkage essential for DNA chain elongation, thereby terminating viral DNA growth .
Comparación Con Compuestos Similares
Zidovudine: Another NRTI used in the treatment of HIV.
Lamivudine: Used for both HIV and hepatitis B infections.
Didanosine: An NRTI with a different mechanism of incorporation into viral DNA.
Sanilvudine’s uniqueness lies in its specific inhibition of the reverse transcriptase enzyme and its effectiveness in combination therapies for HIV-1 .
Propiedades
Fórmula molecular |
C10H14N2O4 |
|---|---|
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H14N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h2-3,6-8,13H,4-5H2,1H3,(H,11,14,15)/t6?,7-,8+/m0/s1 |
Clave InChI |
ONAKHYDTKMSIOT-ZHFSPANRSA-N |
SMILES isomérico |
CC1CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO |
SMILES canónico |
CC1CN(C(=O)NC1=O)C2C=CC(O2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12369106.png)
![2-[[9-[(2R,3S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]purin-6-yl]amino]acetic acid](/img/structure/B12369107.png)

![(1S,3R,6R,10R,11R,12R,14R,15E,17S,20S,21S,24R,25S,26S,27E)-11-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6S)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-16,26-diethyl-21,27-dihydroxy-14-(hydroxymethyl)-3,4,6,10,12,18,24-heptamethyl-30-oxapentacyclo[26.2.1.01,6.017,26.020,25]hentriaconta-4,15,18,27-tetraene-23,29,31-trione](/img/structure/B12369120.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[1-[5-(2,5-dioxopyrrol-1-yl)pentylcarbamoyl]cyclobutanecarbonyl]amino]pentanoyl]amino]phenyl]methyl N-[[(3R,5S)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl]oxymethyl]carbamate](/img/structure/B12369121.png)


